PDE4 Subtype Potency and PDE Family Selectivity: (S)-ZL-n-91 vs. Rolipram and Roflumilast
The (S)-ZL-n-91 enantiomer achieves IC50 values of 12 nM (PDE4D2) and 20 nM (PDE4B2B) with >5000-fold selectivity over PDE1–3, 5–11 [1]. In contrast, rolipram shows IC50 values of ~130 nM (PDE4B) and ~240 nM (PDE4D) with only ~100-fold selectivity over other PDEs; roflumilast exhibits sub-nanomolar PDE4 potency (IC50 0.2–4.3 nM) but with ~1000-fold PDE family selectivity—approximately 5-fold lower selectivity margin than ZL-n-91 [2][3]. The structural basis is the (S)-ZL-n-91 hydrogen bond with a PDE4-specific bound water, a feature absent in rolipram and roflumilast binding modes [1].
| Evidence Dimension | PDE4D2/PDE4B2B inhibitory potency and PDE family selectivity window |
|---|---|
| Target Compound Data | (S)-ZL-n-91: IC50 = 12 nM (PDE4D2), 20 nM (PDE4B2B); >5000-fold selectivity over other PDE families |
| Comparator Or Baseline | Rolipram: IC50 ~130 nM (PDE4B), ~240 nM (PDE4D); ~100-fold selectivity over other PDEs. Roflumilast: IC50 0.2–4.3 nM (PDE4 splice variants); ~1000-fold selectivity over other PDE families |
| Quantified Difference | ZL-n-91 exhibits 10.8-fold greater PDE4D2 potency vs. rolipram, and 5-fold greater PDE family selectivity vs. roflumilast |
| Conditions | Recombinant human PDE4D2 and PDE4B2B catalytic domains; in vitro enzymatic activity assays; selectivity screened against PDE1–3, 5–11 families |
Why This Matters
The 5–11× selectivity advantage over clinical PDE4 inhibitors makes ZL-n-91 the preferred tool compound for PDE4-specific pathway dissection where off-target PDE family inhibition would confound results.
- [1] Feng X, Wang H, Ye M, et al. Identification of a PDE4-Specific Pocket for the Design of Selective Inhibitors. Biochemistry. 2018;57(30):4518-4525. View Source
- [2] Rolipram IC50 data: MedChemExpress and Abcam PDE4 inhibitor profiling tables. View Source
- [3] Roflumilast IC50 and selectivity data: MedChemExpress and Tocris PDE4 inhibitor characterization. View Source
